molecular formula C13H15N5O2S B2916756 N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide CAS No. 338407-83-3

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide

Cat. No.: B2916756
CAS No.: 338407-83-3
M. Wt: 305.36
InChI Key: SFVYHTZUIVLPRY-UHFFFAOYSA-N
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Description

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide (CAS 338407-83-3) is a specialized chemical reagent designed for research and development applications. It serves as a versatile synthetic intermediate and building block in medicinal chemistry for the design and synthesis of novel benzenesulfonamide derivatives. The benzenesulfonamide scaffold is recognized for its significant potential in pharmaceutical research, with studies demonstrating its incorporation into compounds that exhibit a range of biological activities. These include acting as potent inhibitors of viral targets, such as influenza hemagglutinin and HIV-1 capsid protein , as well as showing anti-proliferative activity against various human cancer cell lines . Furthermore, research into benzenesulfonamide derivatives has revealed their ability to interact with cardiovascular system targets, such as calcium channels, suggesting potential for modulating vascular resistance . The unique hydrazino and phenylhydrazino functional groups present in this particular compound provide reactive handles for further chemical modification, making it a valuable tool for researchers constructing complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and mechanism-of-action investigations. This product is intended for research use only by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with best laboratory practices.

Properties

IUPAC Name

1-amino-3-anilino-2-(benzenesulfonyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c14-15-13(17-16-11-7-3-1-4-8-11)18-21(19,20)12-9-5-2-6-10-12/h1-10,16H,14H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVYHTZUIVLPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=NS(=O)(=O)C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN/C(=N/S(=O)(=O)C2=CC=CC=C2)/NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:

    Step 1: Reaction of benzenesulfonyl chloride with hydrazine hydrate to form benzenesulfonyl hydrazide.

    Step 2: Condensation of benzenesulfonyl hydrazide with 2-phenylhydrazine in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino or phenylhydrazino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications, data tables, or case studies for the compound "N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide." However, the search results do provide information on related compounds and their applications, which may be relevant.

Pyrazolyl Benzenesulfonamides
A class of pyrazolyl benzenesulfonamide compounds is described for treating inflammation and inflammation-related disorders . These compounds have potential as anti-inflammatory agents, useful for treating arthritis, pain, headaches, and fever, with fewer harmful side effects than NSAIDs or corticosteroids . They may also be used to treat conditions like asthma, bronchitis, menstrual cramps, tendinitis, bursitis, skin conditions, gastrointestinal conditions, vascular diseases, migraine headaches, and other inflammatory conditions .

Substituted Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives bearing para-N β,γ-amino acid or para-N β-amino acid and thiazole moieties have been synthesized . These derivatives can be further processed to create functionalized aminothiazoles, with potential applications in various chemical syntheses .

Mechanism of Action

The mechanism of action of N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name Molecular Formula Functional Groups Key Modifications Biological Activity References
Target Compound C₁₉H₁₈N₆O₂S Benzenesulfonamide, Hydrazine, Phenylhydrazine None (parent structure) Under investigation -
(E)-4-((Pyridin-2-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide C₁₇H₁₄N₆O₂S Pyridine, Pyrimidine Aromatic heterocycles Antimicrobial, NLO properties
N-(Thiazol-2-yl)-4-((5-methylfuran-2-ylmethylene)amino)benzenesulfonamide C₁₅H₁₃N₃O₃S₂ Thiazole, Furan Electron-rich heterocycles Antioxidant, Anticancer
(Z)-4-((Dichloroquinolin-3-ylmethylene)hydrazinecarbonyl)benzenesulfonamide C₂₃H₁₅Cl₂N₅O₃S Quinoline, Dichloro substituents Chlorinated aromatic system Antimicrobial
3-Phenyl-5-sulfamoyl-N’-(thiophene-2-ylmethylidene)indole-2-carbohydrazide C₂₁H₁₆N₄O₃S₂ Indole, Thiophene Bulky aromatic substituents Enzyme inhibition

Computational and Pharmacokinetic Studies

  • Fukui indices predict nucleophilic attack sites at the hydrazone -CH=N- group .
  • Molecular Docking: Thiophene-based derivatives bind strongly to CDK2 (binding energy: -9.8 kcal/mol) via hydrophobic interactions with Val18 and Lys33 . Quinoline hybrids target bacterial DNA gyrase (PDB: 2XCT) with a docking score of -10.2 kcal/mol .

Biological Activity

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide is a complex hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a hydrazone functional group, which is characterized by the presence of a C=N bond. This structural feature is crucial as it contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

Hydrazones, including this compound, are known for their broad spectrum of biological activities :

  • Antimicrobial Activity : Hydrazones have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research indicates that certain hydrazone derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown cytotoxic effects on human breast cancer cell lines (MCF-7) and liver carcinoma cell lines (HepG2) .
  • Anti-inflammatory Effects : Some hydrazones possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer progression or microbial growth.
  • Receptor Interaction : The structural characteristics allow for binding to various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Modulation : Some studies suggest that hydrazones can influence oxidative stress levels in cells, contributing to their anticancer and antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic to MCF-7 and HepG2 cell lines
Anti-inflammatoryReduced inflammation in animal models

Case Study 1: Anticancer Activity

In a study evaluating various hydrazone derivatives, this compound was tested for its cytotoxicity against the HepG2 liver carcinoma cell line. The results indicated a significant reduction in cell viability compared to untreated controls, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of hydrazones revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its effectiveness as a potential antimicrobial agent.

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